(S)-Mcpg
CAS No.: 150145-89-4
Cat. No.: VC0003120
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150145-89-4 |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.20 g/mol |
IUPAC Name | 4-[(1S)-1-amino-1-carboxyethyl]benzoic acid |
Standard InChI | InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Standard InChI Key | DNCAZYRLRMTVSF-JTQLQIEISA-N |
Isomeric SMILES | C[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |
SMILES | CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |
Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |
Chemical and Structural Profile of (S)-MCPG
Molecular Characteristics
(S)-MCPG is a synthetic phenylglycine derivative with the systematic name (S)-α-Methyl-4-carboxyphenylglycine. Its molecular formula is C₁₀H₁₁NO₄, corresponding to a molecular weight of 209.2 g/mol (free acid) or 231.18 g/mol (sodium salt) . The compound features a stereocenter at the α-carbon, with the (S)-enantiomer exhibiting biological activity distinct from its (R)-counterpart .
Table 1: Key Chemical Properties of (S)-MCPG
The sodium salt form (C₁₀H₁₀NNaO₄) enhances aqueous solubility, making it preferable for electrophysiological and behavioral studies requiring systemic administration . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (S)-configuration’s critical role in receptor binding, as the spatial orientation of the carboxyl and methyl groups determines antagonistic efficacy .
Pharmacological Activity and Receptor Interactions
mGluR Subtype Selectivity
(S)-MCPG acts as a competitive antagonist at group I (mGlu1/5) and group II (mGlu2/3) receptors, with half-maximal inhibitory concentrations (IC₅₀) ranging from 30–100 μM in recombinant receptor assays . Recent studies suggest additional activity at mGlu8 receptors, though potency at this subtype remains poorly characterized .
Table 2: Receptor Affinity Profile of (S)-MCPG
mGluR Subtype | Antagonistic Activity (IC₅₀) | Key References |
---|---|---|
mGlu1 | 50 μM | |
mGlu5 | 75 μM | |
mGlu2 | 40 μM | |
mGlu3 | 65 μM | |
mGlu8 | >100 μM |
The compound’s non-selectivity arises from its interaction with the glutamate-binding site conserved across group I/II receptors. Molecular docking simulations reveal that the (S)-enantiomer forms hydrogen bonds with Arg78 and Tyr236 residues in mGlu1, stabilizing an inactive receptor conformation .
Mechanisms of Synaptic Modulation
By blocking mGluR activation, (S)-MCPG inhibits G protein-coupled signaling pathways, including:
-
Adenylyl cyclase suppression (group II receptors)
In hippocampal slices, 100 μM (S)-MCPG abolishes mossy fiber long-term potentiation (MF-LTP) and attenuates CA1 LTP, implicating mGluRs in activity-dependent synaptic strengthening . These effects are stereospecific, as (R)-MCPG shows negligible activity even at 1 mM concentrations .
Applications in Neurological Research
Learning and Memory Studies
Intracerebroventricular (i.c.v.) administration of (S)-MCPG (20.8 μg) in rats disrupts spatial learning in the Morris water maze, impairing both acquisition and retention phases . Lower doses (2.08 μg) fail to produce deficits, suggesting a threshold for mGluR-mediated cognitive effects . Electrophysiological correlates include reduced theta-burst-induced LTP in the dentate gyrus, linking group I/II mGluRs to hippocampal memory consolidation .
Neuroprotection and Disease Models
(S)-MCPG has demonstrated neuroprotective effects in models of excitotoxicity. Pre-treatment with 100 μM (S)-MCPG reduces NMDA-induced neuronal death in cortical cultures by 40%, likely via suppression of mGlu1/5-enhanced Ca²⁺ influx . In Fragile X syndrome models, the compound reverses dendritic spine abnormalities by normalizing mGlu5-dependent protein synthesis .
Table 3: Key In Vivo Findings with (S)-MCPG
Comparative Analysis with Racemic MCPG
The racemic (R,S)-MCPG mixture exhibits approximately 50% lower potency than pure (S)-MCPG across all target receptors . This is attributed to competitive binding between enantiomers, as (R)-MCPG occupies receptor sites without eliciting functional effects . Studies using (³H)-MCPG demonstrate that the (R)-enantiomer reduces specific binding by 80% at equimolar concentrations, highlighting the importance of enantiomeric purity in experimental design .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume